molecular formula C17H17Cl2NO B2664357 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone CAS No. 477320-21-1

1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone

Cat. No.: B2664357
CAS No.: 477320-21-1
M. Wt: 322.23
InChI Key: ZCAQHKOORNKMPZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a propanone group attached to a 3,4-dichlorophenyl ring and a 3,4-dimethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 3,4-dimethylaniline as the primary starting materials.

    Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 3,4-dimethylaniline in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be further reduced to form alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes, or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in biological studies to understand its effects on various biological systems and pathways.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-butanone: Similar structure but with a butanone group instead of a propanone group.

    1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-pentanone: Similar structure but with a pentanone group instead of a propanone group.

    1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-hexanone: Similar structure but with a hexanone group instead of a propanone group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3,4-dimethylanilino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-11-3-5-14(9-12(11)2)20-8-7-17(21)13-4-6-15(18)16(19)10-13/h3-6,9-10,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAQHKOORNKMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-21-1
Record name 1-(3,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLANILINO)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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